Azido-PEG8-acid

Antibody-Drug Conjugates Pharmacokinetics Linker Optimization

A heterobifunctional, non-cleavable PEG8 linker engineered for demanding ADC and PROTAC workflows. The precise eight-unit spacer is critical: comparative studies confirm that PEG8 conjugates deliver superior pharmacokinetics, lower aggregation, and enhanced in vivo anti-tumor activity compared to PEG4 analogs. For PROTACs, PEG8 can boost ternary complex residence time by an order of magnitude. High purity (≥98%) and monodispersity ensure batch-to-batch consistency, eliminating confounding variables in SAR interpretation and enabling reliable multi-gram scale-up. Purchase this non-substitutable linker to de-risk your bioconjugate development.

Molecular Formula C19H37N3O10
Molecular Weight 467.5 g/mol
Cat. No. B605881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG8-acid
SynonymsAzido-PEG8-acid
Molecular FormulaC19H37N3O10
Molecular Weight467.5 g/mol
Structural Identifiers
InChIInChI=1S/C19H37N3O10/c20-22-21-2-4-26-6-8-28-10-12-30-14-16-32-18-17-31-15-13-29-11-9-27-7-5-25-3-1-19(23)24/h1-18H2,(H,23,24)
InChIKeyURUGOEBULOZLBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Azido-PEG8-acid for ADC and PROTAC Synthesis: A High-Purity Heterobifunctional PEG Linker


Azido-PEG8-acid (CAS 1214319-92-2, molecular weight 467.52 g/mol) is a heterobifunctional polyethylene glycol (PEG) linker containing a terminal azide group for click chemistry and a carboxylic acid group for amide coupling . The compound features an eight-unit PEG chain (PEG8) that confers aqueous solubility and flexibility while maintaining a defined, monodisperse length . Classified as a non-cleavable linker, Azido-PEG8-acid is extensively employed in the construction of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where the precise PEG8 spacer length is critical for balancing hydrophilicity, conformational flexibility, and ternary complex stabilization .

Why Azido-PEG8-acid Cannot Be Replaced by Shorter or Longer PEG Analogues in Conjugate Design


PEG linkers of varying lengths are not functionally interchangeable in bioconjugate construction. The number of ethylene glycol units directly governs the spacer's end-to-end distance, conformational entropy, and capacity to shield hydrophobic payloads from aggregation and rapid clearance [1]. A 2025 ADC study evaluating pendant-type PEG linkers demonstrated that PEG8 and PEG12 conjugates achieved superior pharmacokinetic (PK) profiles and in vivo anti-tumor activity compared to PEG4 conjugates, confirming that PEG chain length is a decisive determinant of therapeutic performance [2]. In PROTAC design, the progression from PEG4 to PEG8 can enhance residence time in the ternary complex by an order of magnitude, underscoring that the eight-unit configuration occupies a distinct and non-substitutable position in the flexibility-stability continuum [3]. Substituting Azido-PEG8-acid with shorter PEG4 or longer PEG12 analogues will alter conjugate hydrophobicity, aggregation propensity, and ultimately the pharmacological outcome of the final construct.

Azido-PEG8-acid: Quantitative Comparative Evidence for Scientific Selection


PEG8 Linker Demonstrates Superior Pharmacokinetic Profile and Reduced Aggregation Versus PEG4 in DAR8-ADC Head-to-Head Evaluation

In a head-to-head study of cleavable pendant-type PEG linkers, DAR8-ADCs constructed with PEG8 linkers exhibited a better pharmacokinetic profile and superior in vivo anti-tumor activity compared to DAR8-ADCs constructed with PEG4 linkers [1]. Increasing PEG chain length from 4 to 8 units decreased the overall hydrophobicity of the conjugates as confirmed by HIC analysis, and stability studies showed reduced aggregate content with increasing PEG length [1].

Antibody-Drug Conjugates Pharmacokinetics Linker Optimization

PEG8 Linker Confers Superior Conformational Flexibility and Target Accommodation Relative to Shorter PEG Homologues in PROTAC Ternary Complex Formation

In PROTAC design, PEG linker length functions as a conformational tuner determining productive ternary complex orientation. The eight-unit PEG8 oligomer provides additional conformational flexibility and breathing room for targets undergoing large domain rearrangements upon ligand binding, in contrast to the near-rigid span imposed by PEG4 [1]. Structure-activity relationship analysis suggests that the progression from PEG4 to PEG8 can enhance residence time in the ternary complex by an order of magnitude [1].

PROTAC Targeted Protein Degradation Ternary Complex Stabilization

Azido-PEG8-acid Exhibits High Purity (≥98%) with Verified Monodispersity Enabling Reproducible SAR Studies

Commercial lots of Azido-PEG8-acid are supplied with analytical certification confirming purity of ≥98% by NMR and chromatographic methods . This monodispersity is essential because trace impurities such as shortened oligomers or oxidized species can artifactually alter DC50 measurements in PROTAC assays and introduce batch-to-batch variability that confounds structure-activity relationship interpretation [1].

Analytical Chemistry Batch Reproducibility Quality Control

Azido-PEG8-acid Provides Quantified Solubility and Hydrophilicity Advantages Supporting Aqueous Bioconjugation Workflows

Azido-PEG8-acid exhibits a calculated LogP of -1.60, confirming substantial hydrophilicity imparted by the eight-unit PEG backbone . The compound demonstrates solubility of 100 mg/mL in DMSO (213.90 mM), enabling preparation of concentrated stock solutions for conjugation reactions . The PEG8 spacer's polar ether backbone shields hydrophobic payloads, enhancing plasma exposure and cell permeability [1].

Solubility Bioconjugation Formulation

Non-Cleavable PEG8 Backbone Ensures Irreversible Conjugate Stability Unlike Enzyme-Sensitive Linker Systems

Azido-PEG8-acid is classified as a non-cleavable (non-degradable) ADC linker . This contrasts with cleavable linker systems (e.g., ValCit dipeptide linkers) that rely on lysosomal protease activity for payload release. Non-cleavable linkers require complete lysosomal degradation of the antibody component for payload liberation, providing an alternative release mechanism that may be advantageous for certain payloads or target antigens [1].

Linker Stability ADC Design Drug Delivery

Medium PEG7 Spacer Enhances In Vivo Pharmacokinetic Performance of Peptide Tracers Relative to Non-PEGylated Analogues

A comparative in vivo study of 99mTc-labeled cRGDfK peptide monomers demonstrated that insertion of a medium-length PEG7 spacer (N3-PEG7-COOH) significantly altered the pharmacokinetic behavior relative to the non-PEGylated analogue (N3-CH2-COOH) [1]. The PEGylated tracer exhibited distinct biodistribution and clearance kinetics, underscoring the functional impact of medium-length PEG chains on peptide tracer performance [1].

Peptide PEGylation Pharmacokinetics Molecular Imaging

Azido-PEG8-acid: High-Impact Application Scenarios Supported by Quantitative Evidence


ADC Development Requiring High DAR with Mitigated Aggregation Risk

Research teams synthesizing DAR8 antibody-drug conjugates should prioritize Azido-PEG8-acid based on direct comparative data showing that PEG8 linkers produce ADCs with lower hydrophobicity, reduced aggregate content, better pharmacokinetic profiles, and stronger in vivo anti-tumor activity compared to PEG4-containing constructs [1]. The hydrophilic PEG8 spacer effectively shields the hydrophobic MMAE payload, enabling high DAR without the aggregation typically observed with shorter or absent PEG linkers [1].

PROTAC Library Synthesis Targeting Proteins with Extended Inter-Pocket Distances

In PROTAC campaigns targeting protein pairs with ligase pocket-to-substrate groove distances exceeding 3 nm, Azido-PEG8-acid provides the optimal conformational flexibility to accommodate large domain rearrangements. The eight-unit PEG spacer can enhance ternary complex residence time by approximately one order of magnitude compared to PEG4 [2], making it the empirical linker of choice for initial SAR exploration before considering more exotic rigid scaffolds [2].

High-Precision Bioconjugation Requiring Batch-to-Batch SAR Reproducibility

For medicinal chemistry campaigns where structure-activity relationships must be interpreted with confidence, procurement of high-purity (≥98%) Azido-PEG8-acid eliminates the confounding variables introduced by polydisperse or impure PEG preparations. Trace impurities can artifactually depress DC50 values and introduce batch variability that obscures true linker performance [3]. The analytical validation and monodispersity of Azido-PEG8-acid enable multi-gram stockpiling with year-over-year analytical consistency [3].

Aqueous Bioconjugation Workflows with Hydrophobic Payloads

Azido-PEG8-acid's LogP of -1.60 and DMSO solubility of 100 mg/mL (213.90 mM) support the preparation of concentrated stock solutions for click chemistry and amide coupling reactions under aqueous or mixed-solvent conditions . The PEG8 backbone's polar ether oxygens effectively solvate hydrophobic warheads, preventing precipitation and aggregation during conjugation reactions, thereby improving yields and reducing purification burden [2].

Technical Documentation Hub

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